Journal Name:Journal of Chemistry
Journal ISSN:2090-9063
IF:3.241
Journal Website:http://www.hindawi.com/journals/jchem/
Year of Origin:0
Publisher:Hindawi Publishing Corporation
Number of Articles Per Year:226
Publishing Cycle:
OA or Not:Yes
Synchronously construction of hierarchical porous channels and cationic surface charge on lanthanum-hydrogel for rapid phosphorus removal
Journal of Chemistry ( IF 3.241 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.envres.2023.116730
Phosphorus (P) removal from wastewater is critical for ecosystem operation and resource recovery. To facilitate the recycling of the used absorbents through balancing their adsorption and desorption performance on P, in this work, a novel porous magnetic La(OH)3-loaded MAPTAC/chitosan (CTS)/polyethyleneimine (PEI) ternary composite hydrogel (p-MTCH-La(OH)3) with enhanced bifunctional adsorption sites was synthesized by simultaneous dissolution of pre-embedded CaCO3 and CTS powder, followed by grafting PEI and loading La. Hierarchical porous channels promoted good dispersion of La(OH)3, bringing an excellent P adsorption capacity of 107.23 ± 4.96 mg P/g at neutral condition. PEI grafted with CTS increased the surface charge and enhanced the electrostatic attraction, which facilitated the desorption of P. The porous structure and abundant active sites also facilitated rapid adsorption with an adsorption rate constant of 0.1 g mg−1 h−1. p-MTCH-La(OH)3 maintained effective P adsorption despite co-existence with competing substances and after 5 cycles. Further mechanistic analysis indicated that La–P inner sphere complexation and LaPO4 crystalline transformation were the main pathways for P removal. However, electrostatic interactions contributed 17.5%–46.7% of the adsorption amount during the first 30 min of rapid adsorption, enabling 92.8% of the adsorbed P at this stage to be desorbed by alkaline solution. Based on the variations of adsorption and desorption capacity with adsorption time, a rapid unsaturated adsorption of 1–2 h was proposed to facilitate the recycling of the adsorbent. This study proposed a method to promote P adsorption and desorption by enhancing bifunctional adsorption sites, and proved that p-MTCH-La(OH)3 is a promising phosphate adsorbent.
Detail
Decreased expression of Chrna4 by METTL3-mediated m6A modification participates in BPA-induced spatial memory deficit
Journal of Chemistry ( IF 3.241 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.envres.2023.116717
Bisphenol A (BPA), a widely used endocrine disruptor, has been implicated in cognitive impairment via epigenetic machinery. N6-methyl adenosine (m6A) has recently emerged as a new epigenetic factor that influences cognition, but the role of m6A in BPA induced cognitive deficits has not been explored yet. In this study, we found increased global m6A abundance accompanied with elevated expression of methyltransferase-like 3 (METTL3) in hippocampal neurons following BPA exposure. Inhibition of METTL3 activity by selective METTL3 inhibitor 2457 (STM) in cultured neurons abolished BPA induced m6A upregulation and abnormal synaptic transmission. Additionally, knockdown of METTL3 in hippocampus abrogated BPA induced learning and memory deficit in rats. Further study showed that m6A modification was enriched in mRNA of cholinergic receptor nicotinic alpha 4 subunit (Chrna4). Inhibition of METTL3 either by STM or shRNA restored BPA induced downregulation of Chrna4, suggesting that Chrna4 may be a potential target involved in BPA induced neurotoxicity that modified by m6A. Collectively, our findings demonstrated that METTL3 mediated m6A modification was involved in BPA induced cognitive deficit with Chrna4 as a potential target, which enriched our understanding of the role of epigenetics (RNA modifications) in BPA induced neurotoxicity and provided new insights into BPA or its substitutes induced damages in other organs.
Detail
Targeting anticancer immunity in oral cancer: Drugs, products, and nanoparticles
Journal of Chemistry ( IF 3.241 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.envres.2023.116751
Oral cavity carcinomas are the most frequent malignancies among head and neck malignancies. Oral tumors include not only oral cancer cells with different potency and stemness but also consist of diverse cells, containing anticancer immune cells, stromal and also immunosuppressive cells that influence the immune system reactions. The infiltrated T and natural killer (NK) cells are the substantial tumor-suppressive immune compartments in the tumor. The infiltration of these cells has substantial impacts on the response of tumors to immunotherapy, chemotherapy, and radiotherapy. Nevertheless, cancer cells, stromal cells, and some other compartments like regulatory T cells (Tregs), macrophages, and myeloid-derived suppressor cells (MDSCs) can repress the immune responses against malignant cells. Boosting anticancer immunity by inducing the immune system or repressing the tumor-promoting cells is one of the intriguing approaches for the eradication of malignant cells such as oral cancers. This review aims to concentrate on the secretions and interactions in the oral tumor immune microenvironment. We review targeting tumor stroma, immune system and immunosuppressive interactions in oral tumors. This review will also focus on therapeutic targets and therapeutic agents such as nanoparticles and products with anti-tumor potency that can boost anticancer immunity in oral tumors. We also explain possible future perspectives including delivery of various cells, natural products and drugs by nanoparticles for boosting anticancer immunity in oral tumors.
Detail
Proximal sensing provides clean, fast, and accurate quality control of organic and mineral fertilizers
Journal of Chemistry ( IF 3.241 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.envres.2023.116753
Farms use large quantities of fertilizers from many sources, making quality control a challenging task, as the traditional wet chemical analyses are expensive, time consuming and not environmentally-friendly. As an alternative, this work proposes the use of portable X-ray fluorescence (pXRF) spectrometry and machine learning algorithms for rapid and low-cost estimation of macro and micronutrients contents in mineral and organic fertilizers. Four machine learning algorithms were tested. Whole (i.e., as delivered by the manufacturer) (CP) and ground (AQ) samples (429 in total) were analyzed to test the effect of fertilizer granulometry in prediction performance. Model validation indicated highly accurate predictions of macro (N: R2 = 0.92; P: 0.97; K: 0.99; Ca: 0.94, Mg: 0.98; S: 0.96) and micronutrients (B: 0.99; Cu: 0.99; Fe: 0.98; Mn: 0.91; Zn: 0.94) for both organic and mineral fertilizers. RPD values ranged from 2.31 to 9.23 for AQ samples, and Random Forest and Cubist Regression were the algorithms with the best performances. Even samples analyzed as they were received from the manufacturer (i.e., no grinding) provided accurate predictions, which accelerate the confirmation of nutrient contents contained in fertilizers. Results demonstrated the potential of pXRF data coupled with machine learning algorithms to assess nutrient composition in both mineral and organic fertilizers with high accuracy, allowing for clean, fast and accurate quality control. Sensor-driven quality assessment of fertilizers improves soil and plant health, crop management efficiency and food security with a reduced environmental footprint.
Detail
Tissue composition and storage duration affect the usefulness of generic wet-to-dry mass conversion factors in toxicology studies
Journal of Chemistry ( IF 3.241 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.envres.2023.116727
All ecosystems are exposed to a variety of anthropogenic contaminants. The potential threat posed by these contaminants to organisms has prompted scores of toxicology studies. Contaminant concentrations in wildlife toxicology studies are inconsistently expressed in wet or dry mass units, or even on a lipid-normalized basis, but tissue composition is rarely reported, and the conversion between dry and wet mass units, notably, is often based on assumed empirical moisture contents in tissues. However, diverse factors (e.g., tissue, storage conditions) may affect tissue composition and render comparisons between studies difficult or potentially biased. Here, we used data on the concentration of mercury, a global pollutant, in tissues of red foxes (Vulpes vulpes) to quantify the effects of diverse variables on moisture and lipid contents, and their consequences on contaminant concentration in different tissues, when converting between wet and dry mass units (lipid extracted or not). We found that moisture content differed largely between organs, enough to preclude the use of a single conversion factor, and decreased by 1% per year when stored at −80 °C. Although most fox tissues had low lipid concentrations, lipid content affected water content and their extraction affected the wet to dry mass conversion factor. We thus recommend reporting tissue composition (at least water and lipid contents) systematically in toxicology studies of mercury specifically and of contaminants in general, and using tissue/species specific conversion factors to convert between dry and wet mass concentration.
Detail
Green synthesized Cobalt oxide nanoparticles using Curcuma longa for anti-oxidant, antimicrobial, dye degradation and anti-cancer property
Journal of Chemistry ( IF 3.241 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.envres.2023.116747
In the present study, cobalt oxide nanoparticles have been synthesized using the root extract of Curcuma longa in a manner that is both environmentally friendly and economical. Initially, the synthesized nanoparticles were characterized using a UV–Vis spectroscopy analysis, in which plasma resonance at 395.55 nm was observed, which confirmed that CL-Cobalt oxide nanoparticles were synthesized. While FTIR analysis showed a peak at 597.37 cm−1 indicating Co–O stretching vibration. In addition, DLS, SEM and XRD analyses confirmed the synthesis of polydispersed (average size distribution of 97.5 ± 35.1 nm), cubic phase structure, and spherical-shaped CL-Cobalt oxide nanoparticles. CL-Cobalt oxide nanoparticles synthesized from green materials showed antioxidant and antimicrobial properties. CL-Cobalt oxide nanoparticles exhibited antibacterial activity against Gram negative (Klebsiella pneumoniae) and Gram positive bacteria (Bacillus subtilis, Staphylococcus aureus and Escherichia coli), while CL-Cobalt oxide nanoparticles additionally displayed significant antifungal activity against Aspergillus niger. Cl-Cobalt oxide also showed application in a bioremediation perspective by showing strong photocatalytic degradation of methyl red, methyl orange and methyl blue dye. In addition, CL-Cobalt oxide also demonstrated anticancer activity against MDA 468 cancer cell lines with an IC50 value of 150.8 μg/mL. Therefore, this is the first and foremost report on CL-Cobalt oxide nanoparticles synthesized using Curcuma longa showing antioxidant, antibacterial, antifungal, dye degradation and anticancer applications.
Detail
Spatiotemporal evolution of soil water erosion in Ningxia grassland based on the RUSLE-TLSD model
Journal of Chemistry ( IF 3.241 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.envres.2023.116744
Accurate assessment of grassland soil erosion before and after grazing exclusion and revealing its driving mechanism are the basis of grassland risk management. In this study, the long-term soil erosion in Ningxia grassland was simulated by integrating and calibrating the transport limited sediment delivery (TLSD) function with the revised universal soil loss equation (RUSLE) model. The differential mechanisms of soil loss were explored using the GeoDetector method, and the relative effects of precipitation changes (PC) and human activities (HA) on grassland soil erosion were investigated using double mass curves. The measured sediment discharges from six hydrological stations verified that the RUSLE-TLSD model could reliably simulate water erosion in Ningxia. From 1988 to 2018, the water erosion rate of grassland in Ningxia ranged from 74.98 to 14.98 t⋅ha−1⋅a−1, showing an overall downward trend. July to September is the period with the highest of water erosion. The slope is the dominant factor influencing the spatial distribution of water erosion. After grazing exclusion, the net water erosion rate in Ningxia grassland and sub-regions decreased significantly. The double mass curves results show that human activities were the main driver of net erosion reduction. The focus of water erosion control in Ningxia is to control soil erosion in different terrains and protect grassland with slopes greater than 10°.
Detail
Flaring volumes in the intermountain west region: A geospatial analysis of satellite and operator-reported data with viable mitigation strategies
Journal of Chemistry ( IF 3.241 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.envres.2023.116729
Burning associated gas has been a prevailing problem across the world for decades. This practice consumes billions of (US) dollars' worth of valuable natural gas, contributes billions of metric tons of carbon dioxide (CO2) to the atmosphere, and releases volatile chemicals to nearby communities. To assess the prevalence of wellbore flaring within the Intermountain West (I-West) region, we analyzed data from the Nightfire project and contrasted it with wellbore surface hole locations. Consequently, we will permit the analysis of the flare data on a geospatial scale and compare it with operator self-reported flaring volumes. Through this analysis, we found that New Mexico is by far the largest flaring state in the I-West region, with most of its flare gas coming from the Permian Basin. Additionally, we found that satellite data estimated volumes that were 165% larger than those self-reported by the operators. Although some of this could be an overestimation from the Nightfire project, the size of the discrepancy indicates that there may be an underestimation of flared volumes that operators report to the state. A better understanding of the discrepancy source can be identified by linking the satellite flare volume to individual wells and operators, and potential solutions may be implemented to assist New Mexico's recent waste laws in reducing Permian flared volumes. We also proposed economic solutions that could substantially reduce the flared volume through flare gas utilization through on-site processing, the construction of small spur lines, and the development of a local sink for methane.
Detail
Ecological and human health risk from exposure to contaminated sediments in a tropical river impacted by gold mining in Colombia
Journal of Chemistry ( IF 3.241 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.envres.2023.116759
Despite being one of the most important tropical biomes in the world, the Atrato River basin has experienced a critical ecological deterioration due to gold mining, posing a significant threat to wildlife and human health. In this study, we measured the concentrations of mercury (Hg) and arsenic (As) in sediments at various swamps within the basin. Classical indices were employed to assess the associated ecological and human health risks linked to exposure to these elements.The concentrations of Hg and As in the sediments ranged between 0.09 and 0.23 mg/kg and 0.59–2.68 mg/kg, respectively. The highest Hg values were found at upstream stations impacted by gold mining activities. For As, the highest levels were found near river mouth (except for station B), where agricultural practices are taken place. The contamination factor (CF) indicated that most of the sediments exhibited moderate contamination levels of Hg and As, depending on the specific sampling area. Conversely, the contaminant load index (PLI) suggested a contamination level ranging from basic to moderate for Hg and As, with the exception of station A, which showed a progressive deterioration of the site. The geoaccumulation index (Igeo) indicated that the sediments were moderately contaminated with Hg, while showing signs of increasing contamination for As. According to the criteria for limiting effect concentrations (TEC), Hg concentrations exceeded the TEC at stations B and C, indicating a potential toxic risk to aquatic biota. A moderate potential ecological risk (PERI) was detected at all stations, except for stations B and C, where the risk was classified as strong. The hazard index (HI), used for non-carcinogenic risk assessment, suggested a risk of adverse effects on the population, particularly in children, with HI values exceeding 1. However, all lifetime cancer risk (TLCR) values fell within the acceptable range (1 × 10−6 to 1 × 10−4), indicating a negligible risk. Oral ingestion and inhalation were identified as the two primary routes of concern. This study serves as a valuable reference for risk assessment regarding exposures to environmental matrices that may not pose an immediate risk to human health.
Detail
Construction of the molecularly imprinted adsorbent based on shaddock peel biochar sphere for highly sensitive detection of ribavirin in food and water resources
Journal of Chemistry ( IF 3.241 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.envres.2023.116756
Ribavirin (RBV) that is not metabolically released into the environment can contaminate the environment and even make organisms resistant to it. Therefore, it is of great significance to establish a simple and effective method for adsorbing RBV in the environment. In this study, a novel biochar-based boronate affinity molecularly imprinted polymers (C@H@B-MIPs) were synthesized. This is the first time that shaddock peel biochar sphere was used as a carrier for specific recognition of RBV. The polymerization conditions were optimized and the binding properties of RBV were studied. Benefiting from the synergistic effect of boronate affinity and surface imprinting, the C@H@B-MIPs showed rapid equilibrium kinetics of 15 min, high adsorption capacity of 18.30 mg g−1, and excellent reusability for RBV. The linear range was 0.05–100 mg L−1, and the detection limit was 0.023 mg L−1. This method was triumphant applied to the selective adsorption of RBV in food and water resources with recovery rates of 81.4–97.7%. This study provides a practical platform for the manufacture of efficient biomass-based adsorbents.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
2.00 16 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mts.hindawi.com/login/